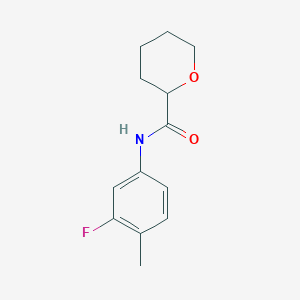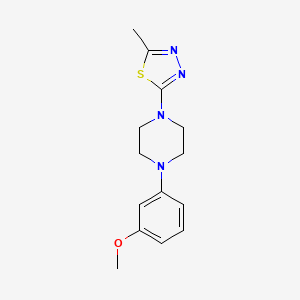![molecular formula C16H19BrN4 B12236121 4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine](/img/structure/B12236121.png)
4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine is a common structural motif found in many pharmaceuticals and agrochemicals due to its ability to positively modulate the pharmacokinetic properties of a drug substance . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine typically involves a multi-step process. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach is the Ugi reaction, which is a multi-component reaction that can efficiently produce piperazine derivatives . Industrial production methods often involve the use of high-throughput techniques and parallel solid-phase synthesis to produce large quantities of the compound .
Chemical Reactions Analysis
4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like sodium hydroxide or potassium carbonate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
4-[4-(4-Bromophenyl)piperazin-1-yl]-6-ethylpyrimidine can be compared with other similar compounds, such as:
1-(4-Bromophenyl)piperazine: This compound has a similar structure but lacks the pyrimidine ring.
4-(4-Bromophenyl)-1-(2-pyrimidinyl)piperazine: This compound has a similar structure but with a different substitution pattern on the piperazine ring.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to different biological activities and chemical reactivity compared to other similar compounds .
Properties
Molecular Formula |
C16H19BrN4 |
|---|---|
Molecular Weight |
347.25 g/mol |
IUPAC Name |
4-[4-(4-bromophenyl)piperazin-1-yl]-6-ethylpyrimidine |
InChI |
InChI=1S/C16H19BrN4/c1-2-14-11-16(19-12-18-14)21-9-7-20(8-10-21)15-5-3-13(17)4-6-15/h3-6,11-12H,2,7-10H2,1H3 |
InChI Key |
NBHDOEBIYCYQQW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=N1)N2CCN(CC2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-methyl-4-({4-[2-(methylsulfanyl)-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl}methyl)-1,2-dihydropyridin-2-one](/img/structure/B12236042.png)
![3-(4-methanesulfonylphenyl)-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}propanamide](/img/structure/B12236049.png)
![2-[(3-Methylphenoxy)methyl]oxolane](/img/structure/B12236055.png)
![1-[(2-Fluorophenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B12236061.png)
![1-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine](/img/structure/B12236062.png)
![1-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B12236066.png)

![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]ethylamine](/img/structure/B12236080.png)
![2-Methoxy-4-[[(3-methoxy-1-methylpyrazol-4-yl)amino]methyl]phenol;hydrochloride](/img/structure/B12236090.png)
![6-ethyl-5-fluoro-N-methyl-N-({1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-4-yl}methyl)pyrimidin-4-amine](/img/structure/B12236100.png)
![2-(2-chloro-6-fluorophenyl)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B12236103.png)


![4-[3-(Pyridin-4-yloxy)azetidine-1-carbonyl]benzonitrile](/img/structure/B12236122.png)
